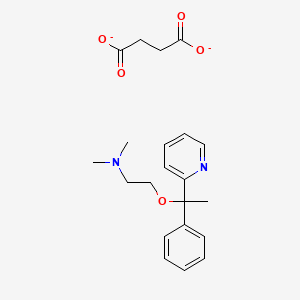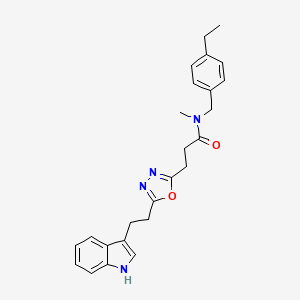![molecular formula C26H28O16 B11935470 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schaftoside is a flavonoid compound, specifically a flavone-C-glycoside, known for its diverse biological activities. It is commonly found in various plants, including rice and traditional Chinese medicinal herbs. Schaftoside has gained attention for its potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 and cerebral ischemia-reperfusion injury .
準備方法
Synthetic Routes and Reaction Conditions
Schaftoside can be synthesized through a series of glycosylation reactions. The biosynthesis of schaftoside involves the sequential action of two C-glucosyltransferases (CGTs). The first enzyme, CGTa, catalyzes the C-glucosylation of the 2-hydroxyflavanone aglycone, while the second enzyme, CGTb, catalyzes the C-arabinosylation of the mono-C-glucoside .
Industrial Production Methods
Industrial production of schaftoside typically involves extraction from natural sources such as rice and other plants. The extraction process may include steps like solvent extraction, column chromatography, and crystallization to isolate and purify the compound .
化学反応の分析
Types of Reactions
Schaftoside undergoes various chemical reactions, including glycosylation, oxidation, and interaction with proteins. The glycosylation pathway involves the addition of sugar moieties to the flavonoid backbone, while oxidation reactions can modify the hydroxyl groups on the flavonoid structure .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of schaftoside include glycosyltransferases, oxidizing agents, and solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes and reagents .
Major Products Formed
The major products formed from the reactions involving schaftoside include various glycosylated derivatives and oxidized forms of the compound. These products can exhibit different biological activities and properties depending on the specific modifications .
科学的研究の応用
作用機序
Schaftoside exerts its effects through various molecular targets and pathways. In the context of COVID-19, it inhibits the 3CL pro and PL pro proteases of the SARS-CoV-2 virus, thereby preventing viral replication. Additionally, it enhances the immune response of host cells . In cerebral ischemia-reperfusion injury, schaftoside activates the AMPK/mTOR pathway, promoting autophagy and reducing apoptosis and inflammation . It also interacts with the NlCDK1 protein in rice, contributing to plant defense against pests .
類似化合物との比較
Schaftoside is structurally similar to other flavonoid glycosides such as isoschaftoside, violanthin, and isoviolanthin. These compounds share similar glycosylation patterns but differ in the specific sugar moieties attached to the flavonoid backbone . Schaftoside is unique in its dual glycosylation pattern, with both glucose and arabinose moieties, which contributes to its distinct biological activities and potential therapeutic applications .
Similar Compounds
Isoschaftoside: A flavonoid glycoside with similar biological activities but different glycosylation patterns.
Violanthin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Isoviolanthin: A closely related compound with similar molecular structure and biological activities
Schaftoside’s unique glycosylation pattern and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
特性
分子式 |
C26H28O16 |
|---|---|
分子量 |
596.5 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-6-13-16(32)18(34)20(36)26(40-13)41-23-17(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-22(14)24(21(23)37)42-25-19(35)15(31)11(30)7-38-25/h1-5,11,13,15-16,18-20,25-28,30-37H,6-7H2/t11-,13-,15-,16-,18+,19+,20-,25?,26?/m1/s1 |
InChIキー |
NIABBGMPPWXWOJ-JQSBCWDXSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OC2=C3C(=C(C(=C2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)
